1-Propanol, 2-amino-3-mercapto-
Overview
Description
“1-Propanol, 2-amino-3-mercapto-” is a chemical compound with the molecular formula C3H9NOS . It is also known as “3-Mercapto-1-propanol” or "3-Mercaptopropanol" . This compound is used to produce hydrophilic SAMs and is also used as a Traceless Linker for Chemical and Enzymatic Synthesis of Oligosaccharides .
Molecular Structure Analysis
The molecular structure of “1-Propanol, 2-amino-3-mercapto-” consists of a three-carbon chain (propanol) with an amino group (-NH2) attached to the second carbon and a mercapto group (-SH) attached to the third carbon . The molecular weight of this compound is 107.17 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Propanol, 2-amino-3-mercapto-” include a predicted boiling point of 261.3±30.0 °C and a predicted density of 1.144±0.06 g/cm3 . The compound also has a predicted pKa value of 9.66±0.10 .Safety and Hazards
“1-Propanol, 2-amino-3-mercapto-” is classified as a combustible liquid. It is toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for “1-Propanol, 2-amino-3-mercapto-” are not mentioned in the literature, mercapto compounds in general have potential applications in various fields due to their unique chemical properties . They are often used in the synthesis of other compounds and can serve as building blocks for more complex molecules .
properties
IUPAC Name |
2-amino-3-sulfanylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS/c4-3(1-5)2-6/h3,5-6H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBPGADIXTVKBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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